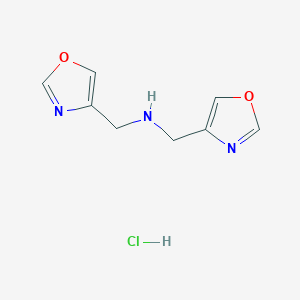

![molecular formula C26H24S2 B3028245 7-己基-2-苯基-[1]苯并噻吩并[3,2-b][1]苯并噻吩 CAS No. 1781261-93-5](/img/structure/B3028245.png)

7-己基-2-苯基-[1]苯并噻吩并[3,2-b][1]苯并噻吩

描述

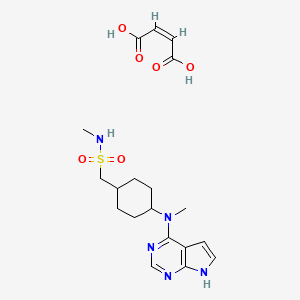

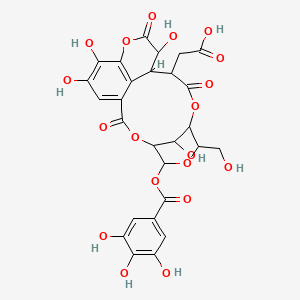

“7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is a chemical compound with the molecular formula C26H24S2 and a molecular weight of 400.6 g/mol.

Synthesis Analysis

The synthesis of unsymmetrical 1benzothieno3,2-bbenzothiophene (BTBT) scaffolds, which includes “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole”, involves a modular approach. This approach combines a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis

The molecular structure of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is derived from the 1benzothieno3,2-bbenzothiophene (BTBT) scaffold. The BTBT scaffold is a key component in the structure of this compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” include a Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder or crystal . The solubility of this compound in various solvents such as toluene, anisole, and chlorobenzene is also provided .科学研究应用

Organic Field-Effect Transistors (OFETs)

BTBT is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an ideal candidate for use in thin-film transistors. Researchers have explored BTBT-based materials to enhance device performance, stability, and scalability in electronic applications .

Dye-Sensitized Solar Cells (DSSCs)

In recent years, BTBT has emerged as an alternative to fullerene-based acceptors in DSSCs. Its ability to efficiently harvest sunlight and transfer charge makes it promising for next-generation solar cells. Researchers continue to investigate BTBT derivatives for improved photovoltaic efficiency .

Organic Photovoltaics (OPVs)

BTBT-based materials have found applications in organic photovoltaics. By incorporating BTBT derivatives into the active layer of OPVs, researchers aim to enhance light absorption, charge separation, and overall device performance. These efforts contribute to the development of sustainable energy solutions .

Aggregation-Induced Emission (AIE) Behavior

BTBT exhibits aggregation-induced emission (AIE), a phenomenon where its fluorescence intensity increases upon aggregation. Researchers have explored this behavior for applications in sensors, imaging, and optoelectronic devices. Understanding AIE mechanisms allows for the design of efficient luminescent materials .

Mechanofluorochromism (MFC)

BTBT derivatives, such as 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE), display MFC. Under mechanical stress, these compounds change their emission color, making them valuable for stress-sensing applications. The interaction between molecular packing and mechanical forces drives this intriguing behavior .

Halochromic Effects

BTBT-NMe (1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine) exhibits halochromic behavior due to protonation. This property can be harnessed for chemical sensing, pH-responsive materials, and color-changing indicators. Understanding the underlying interactions provides insights into designing responsive materials .

作用机制

The mechanism of action of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is not explicitly mentioned in the search results.

属性

IUPAC Name |

7-hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24S2/c1-2-3-4-6-9-18-12-14-21-23(16-18)27-26-22-15-13-20(17-24(22)28-25(21)26)19-10-7-5-8-11-19/h5,7-8,10-17H,2-4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGODQSHQLVHMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

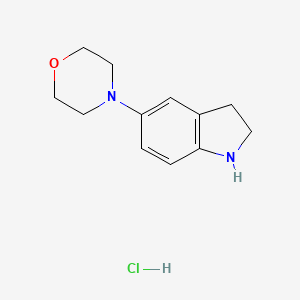

![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)

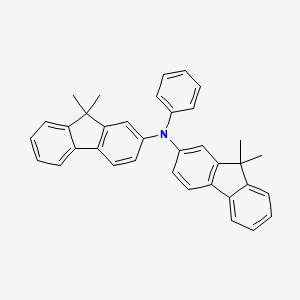

![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)

![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)

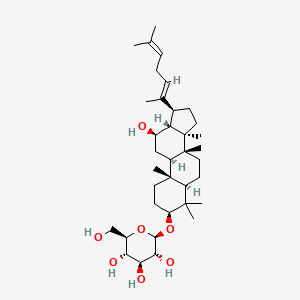

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)